Cas no 60166-84-9 (2-Thiophenecarboxylicacid, 3-iodo-)
2-Thiophenecarboxylicacid, 3-iodo- Chemical and Physical Properties
Names and Identifiers
-
- 2-Thiophenecarboxylicacid, 3-iodo-
- 3-IODOTHIOPHENE-2-CARBOXYLIC ACID
- 2-Thiophenecarboxylicacid,3-iodo
- 3-iodothiophene carboxylic acid
- 3-Iodo-thiophene-2-carboxylic acid
- 3-Jod-thiophen-2-carbonsaeure
- 60166-84-9
- DTXSID40374772
- Z1123802518
- AKOS024388244
- 2-Thiophenecarboxylic acid, 3-iodo-
- 2-Thiophenecarboxylicacid,3-iodo-
- MTGLHUXETAKGDB-UHFFFAOYSA-N
- DS-9515
- SCHEMBL784001
- 3-IODOTHIOPHENE-2-CARBOXYLICACID
- EN300-70071
- 3-Iodo-2-thiophenecarboxylic acid, AldrichCPR
- MFCD05664164
- N10453
-
- MDL: MFCD05664164
- Inchi: 1S/C5H3IO2S/c6-3-1-2-9-4(3)5(7)8/h1-2H,(H,7,8)
- InChI Key: MTGLHUXETAKGDB-UHFFFAOYSA-N
- SMILES: IC1C=CSC=1C(=O)O
Computed Properties
- Exact Mass: 253.89000
- Monoisotopic Mass: 253.89
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 128
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 65.5A^2
- XLogP3: 2.1
Experimental Properties
- Density: 2.2±0.1 g/cm3
- Melting Point: 195°C
- Boiling Point: 340.3℃ at 760 mmHg
- Flash Point: 159.6±23.7 °C
- Refractive Index: 1.712
- PSA: 65.54000
- LogP: 2.05090
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
2-Thiophenecarboxylicacid, 3-iodo- Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Thiophenecarboxylicacid, 3-iodo- Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Thiophenecarboxylicacid, 3-iodo- Pricemore >>
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| abcr | AB463840-1 g |
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2-Thiophenecarboxylicacid, 3-iodo- Suppliers
2-Thiophenecarboxylicacid, 3-iodo- Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 2-Thiophenecarboxylicacid, 3-iodo-
Introduction to 2-Thiophenecarboxylic acid, 3-iodo- (CAS No: 60166-84-9)
2-Thiophenecarboxylic acid, 3-iodo-, identified by its CAS number 60166-84-9, is a significant compound in the realm of organic synthesis and pharmaceutical research. This organohalogen derivative of thiophene has garnered considerable attention due to its versatile applications in the development of novel pharmaceuticals, agrochemicals, and materials science. The presence of both a carboxylic acid group and an iodine substituent at the 3-position of the thiophene ring endows this molecule with unique reactivity and potential utility in synthetic transformations.
The compound’s structure, featuring a five-membered heterocyclic ring containing sulfur, makes it a valuable intermediate in the synthesis of more complex molecules. The carboxylic acid functionality allows for further derivatization via esterification, amidation, or reduction, while the iodine atom serves as a handle for cross-coupling reactions such as Suzuki-Miyaura or Stille couplings. These chemical properties have positioned 2-Thiophenecarboxylic acid, 3-iodo- as a cornerstone in modern synthetic chemistry.
In recent years, there has been a surge in research focused on thiophene derivatives due to their remarkable biological activities. Studies have demonstrated that thiophene-based compounds exhibit a wide range of pharmacological effects, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. Among these derivatives, those incorporating iodine substituents have shown particular promise in medicinal chemistry. The iodine atom can be selectively modified through transition metal-catalyzed reactions, enabling the construction of intricate molecular architectures with tailored biological functions.
One of the most compelling applications of 2-Thiophenecarboxylic acid, 3-iodo- lies in its role as a precursor for the development of novel therapeutic agents. Researchers have leveraged its reactivity to synthesize derivatives that target specific biological pathways. For instance, recent studies have highlighted its utility in generating thiophene-based kinase inhibitors, which are crucial in combating cancer and inflammatory diseases. The ability to functionalize the thiophene ring at the 3-position with an iodine atom has opened up new avenues for designing molecules with enhanced binding affinity and selectivity.
The pharmaceutical industry has also explored the use of 2-Thiophenecarboxylic acid, 3-iodo- in the synthesis of agrochemicals. Thiophene derivatives are known for their efficacy as pesticides and herbicides due to their ability to disrupt metabolic pathways in pests. By incorporating an iodine atom into the thiophene core, chemists can fine-tune the properties of these compounds to improve their environmental stability and bioavailability. This has led to the development of next-generation agrochemicals that are more effective and sustainable.
Molecular materials science has not been left behind in this wave of innovation. The unique electronic properties of thiophene derivatives make them attractive candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). The presence of an iodine substituent can modulate these properties, leading to improved device performance. Researchers are actively investigating how variations in the substitution pattern on the thiophene ring can influence charge transport and optical characteristics.
The synthesis of 2-Thiophenecarboxylic acid, 3-iodo- itself is an intriguing process that highlights the intersection of traditional organic chemistry and modern catalytic methods. While classical approaches involving halogenation and carboxylation are well-established, recent advances have enabled more efficient and scalable synthetic routes. For example, palladium-catalyzed cross-coupling reactions have been employed to introduce iodine atoms into pre-formed thiophene derivatives with high precision. These methods not only improve yield but also minimize unwanted byproducts.
The role of computational chemistry in understanding and optimizing the reactivity of 2-Thiophenecarboxylic acid, 3-iodo- cannot be overstated. Molecular modeling techniques have provided valuable insights into how structural modifications affect electronic properties and biological activity. By simulating reaction mechanisms at an atomic level, researchers can predict outcomes with greater accuracy and design experiments more efficiently. This synergy between experimental chemistry and computational modeling has accelerated progress in developing novel thiophene-based compounds.
In conclusion, 2-Thiophenecarboxylic acid, 3-iodo- (CAS No: 60166-84-9) represents a fascinating compound with broad applications across multiple scientific disciplines. Its unique structural features—combining a carboxylic acid group with an iodine substituent on a thiophene ring—make it a versatile building block for pharmaceuticals, agrochemicals, and advanced materials. As research continues to uncover new synthetic strategies and applications for this molecule, its importance is only set to grow.
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